1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyrazine ring, with a piperidine carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the formation of the pyrazole ring followed by the introduction of the pyrazine ring and finally the piperidine carboxylic acid group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrazol-4-yl)pyrazin-2-amine: Another pyrazole-pyrazine compound with different functional groups.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with distinct biological activities.
Uniqueness
1-(3-(1H-Pyrazol-1-yl)pyrazin-2-yl)piperidine-4-carboxylic acid is unique due to its specific combination of pyrazole, pyrazine, and piperidine carboxylic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(3-pyrazol-1-ylpyrazin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-2-8-17(9-3-10)11-12(15-6-5-14-11)18-7-1-4-16-18/h1,4-7,10H,2-3,8-9H2,(H,19,20) |
InChI Key |
VWAHBMXRWHUIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=CN=C2N3C=CC=N3 |
Origin of Product |
United States |
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